1-Propanamine, 2,2'-((1-pentylhexylidene)bis(thio))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- is a complex organic compound characterized by the presence of amine and thioether functional groups. This compound is known for its unique structural features, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-propanamine with a thioether precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Analyse Chemischer Reaktionen
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or thioether groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- involves its interaction with specific molecular targets and pathways. The compound’s amine and thioether groups allow it to form covalent bonds with target molecules, leading to various biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- can be compared with other similar compounds, such as:
Propylamine: A simpler amine with a similar structure but lacking the thioether groups.
Ethylenediamine: Contains two amine groups but lacks the thioether functionality.
Isopropylamine: Similar to propylamine but with a branched structure. The uniqueness of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- lies in its combination of amine and thioether groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91485-96-0 |
---|---|
Molekularformel |
C17H38N2S2 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
2-[6-(1-aminopropan-2-ylsulfanyl)undecan-6-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C17H38N2S2/c1-5-7-9-11-17(12-10-8-6-2,20-15(3)13-18)21-16(4)14-19/h15-16H,5-14,18-19H2,1-4H3 |
InChI-Schlüssel |
ULGNZDPZPJSEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)(SC(C)CN)SC(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.